molecular formula C13H18FNO2S B12197735 N-Cyclohexyl-4-fluoro-3-methyl-benzenesulfonamide

N-Cyclohexyl-4-fluoro-3-methyl-benzenesulfonamide

Cat. No.: B12197735
M. Wt: 271.35 g/mol
InChI Key: QMTINMQNOREYLQ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-fluoro-3-methyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. The presence of a fluorine atom in the aromatic ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-fluoro-3-methyl-benzenesulfonamide typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-4-fluoro-3-methyl-benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with conditions involving organic solvents and bases.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Alkylated or acylated sulfonamides.

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

Scientific Research Applications

N-Cyclohexyl-4-fluoro-3-methyl-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antibacterial and antifungal properties.

    Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-fluoro-3-methyl-benzenesulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for their growth and replication. By inhibiting this enzyme, the compound effectively halts bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-4-methylbenzenesulfonamide
  • N-Cyclohexyl-4-chloro-3-methylbenzenesulfonamide
  • N-Cyclohexyl-4-bromo-3-methylbenzenesulfonamide

Uniqueness

N-Cyclohexyl-4-fluoro-3-methyl-benzenesulfonamide is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. The fluorine atom also imparts unique electronic properties that can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C13H18FNO2S

Molecular Weight

271.35 g/mol

IUPAC Name

N-cyclohexyl-4-fluoro-3-methylbenzenesulfonamide

InChI

InChI=1S/C13H18FNO2S/c1-10-9-12(7-8-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3

InChI Key

QMTINMQNOREYLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)F

Origin of Product

United States

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